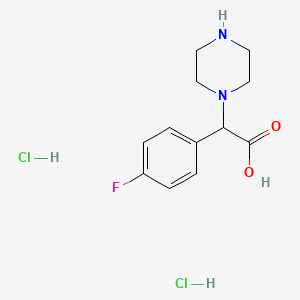
(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride
描述
(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C12H15FN2O2•2HCl and a molecular weight of 311.18 g/mol This compound is primarily used in research settings, particularly in the fields of chemistry and biology
作用机制
Target of Action
It is known that similar compounds often exhibit high specific affinity for histamine h1 receptors .
Mode of Action
Compounds with similar structures often interact with their targets, such as histamine h1 receptors, to exert their effects .
Biochemical Pathways
It can be inferred that the compound may influence pathways related to histamine signaling, given its potential affinity for histamine h1 receptors .
Result of Action
Given its potential affinity for histamine h1 receptors, it may influence cellular processes related to histamine signaling .
生化分析
Biochemical Properties
(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein binding. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . By inhibiting MAGL, this compound can elevate 2-AG levels, impacting cannabinoid receptor activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the dopamine D4 receptor, a critical component in neurotransmission . Additionally, this compound can alter the activity of equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and adenosine regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an inhibitor of MAGL, binding competitively with the 2-AG substrate . This inhibition leads to elevated levels of 2-AG, which subsequently activates cannabinoid receptors CB1 and CB2 . The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and receptor signaling without causing significant adverse effects . At higher doses, it may induce toxic effects, including alterations in neurotransmission and cellular metabolism . Threshold effects have been observed, where specific dosages are required to achieve desired biochemical outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of MAGL affects the degradation of 2-AG, leading to changes in arachidonic acid and glycerol levels . Additionally, it may influence other metabolic pathways by modulating the activity of key enzymes and transporters .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in various cellular compartments . For example, its interaction with equilibrative nucleoside transporters influences its distribution within cells .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in distinct cellular environments . For instance, its presence in the cytoplasm or nucleus can influence gene expression and cellular signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of (4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
科学研究应用
(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research on this compound includes its potential use in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: It is employed in the development of new materials and as an intermediate in the synthesis of other chemical compounds
相似化合物的比较
Similar Compounds
Cetirizine hydrochloride: A related compound with similar structural features, used as an antihistamine.
Hydroxyzine: Another compound with a piperazine moiety, used for its sedative and anti-anxiety properties.
Uniqueness
(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride is unique due to its specific combination of a fluorophenyl group and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and the development of novel therapeutic agents .
属性
IUPAC Name |
2-(4-fluorophenyl)-2-piperazin-1-ylacetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2.2ClH/c13-10-3-1-9(2-4-10)11(12(16)17)15-7-5-14-6-8-15;;/h1-4,11,14H,5-8H2,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUERNYYJXBMFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)F)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


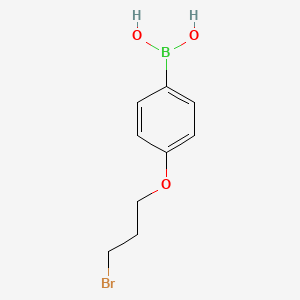
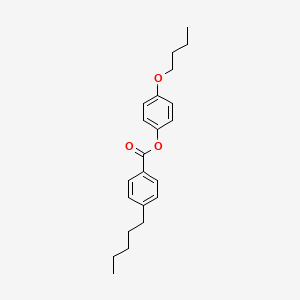
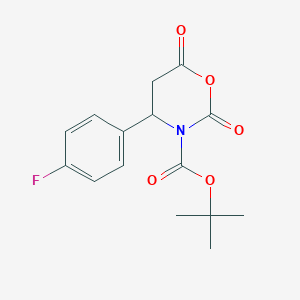

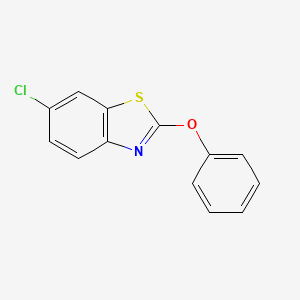
![N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine](/img/structure/B1371580.png)

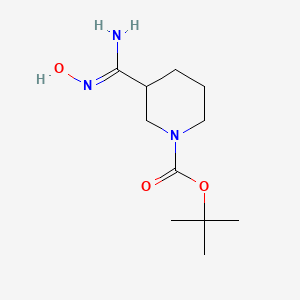
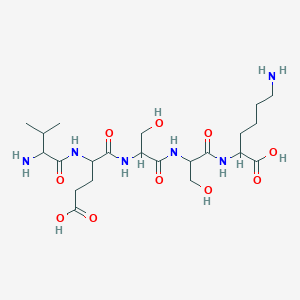
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B1371590.png)
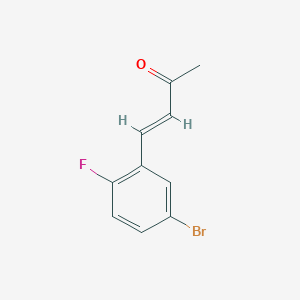
![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1371593.png)
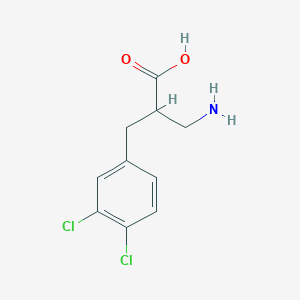
![Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1371596.png)
